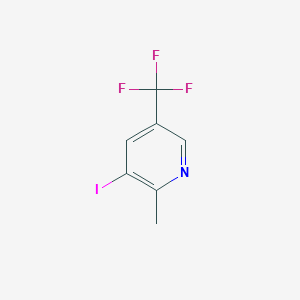

3-Iodo-2-methyl-5-(trifluoromethyl)pyridine

Beschreibung

Eigenschaften

Molekularformel |

C7H5F3IN |

|---|---|

Molekulargewicht |

287.02 g/mol |

IUPAC-Name |

3-iodo-2-methyl-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H5F3IN/c1-4-6(11)2-5(3-12-4)7(8,9)10/h2-3H,1H3 |

InChI-Schlüssel |

OXOOBEZUWWPTFX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=N1)C(F)(F)F)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Electrophilic Iodination of 2-Methyl-5-(trifluoromethyl)pyridine

The most direct approach to obtain 3-iodo-2-methyl-5-(trifluoromethyl)pyridine is iodination of 2-methyl-5-(trifluoromethyl)pyridine at the 3-position.

-

- Iodine (I2) combined with an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).

- Solvents like acetonitrile or dichloromethane.

- Reaction temperature typically at room temperature (20–25°C).

-

- Electrophilic aromatic substitution where iodine electrophile attacks the pyridine ring at the 3-position, facilitated by the activating methyl and trifluoromethyl groups.

-

- Continuous flow reactors are employed for better control of reaction parameters (temperature, pressure, reagent concentration), enhancing yield and purity.

| Parameter | Typical Range |

|---|---|

| Temperature | 20–25°C |

| Solvent | Acetonitrile, Dichloromethane |

| Oxidant | Hydrogen peroxide, Sodium hypochlorite |

| Reaction Time | Several hours |

Cross-Coupling Approaches via Suzuki-Miyaura Reaction

An alternative method involves preparing a halogenated pyridine intermediate (e.g., 3-bromo-2-methyl-5-(trifluoromethyl)pyridine), then converting the bromo substituent to iodine via halogen exchange or direct coupling.

-

- Use of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0).

- Boronic acid derivatives as coupling partners.

- Base such as potassium carbonate.

- Solvents like toluene or dimethylformamide.

| Parameter | Optimized Range |

|---|---|

| Temperature | 80–120°C |

| Catalyst Loading | 1–5 mol% Pd |

| Reaction Time | 12–24 hours |

| Solvent | Toluene, Dimethylformamide |

Multi-Step Synthesis from Nitro- or Bromo-Substituted Precursors

A more elaborate synthetic route involves:

Preparation of 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate derivatives via nucleophilic substitution on 2-chloro-3-trifluoromethyl-5-nitropyridine with diethyl malonate in tetrahydrofuran at low temperature (0°C) followed by stirring at room temperature.

Hydrolysis and decarboxylation under reflux with concentrated hydrochloric acid to yield 2-methyl-5-nitro-3-(trifluoromethyl)pyridine.

Reduction of the nitro group to amine using iron powder in acetic acid at elevated temperature (80°C).

Halogenation or further functional group manipulation to install the iodine at the 3-position.

| Step | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | 0°C to RT, THF, NaH | ~140% (crude) |

| Hydrolysis and decarboxylation | 6N HCl, 100°C, 24 h | 30–76.6% (varies) |

| Nitro reduction | Fe powder, AcOH, 80°C, 24 h | ~83.6% |

| Example | HCl Concentration | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 6 | 6 N | 100 | 24 | 76.6 |

| 7 | 2 N | 80 | 24 | 30 |

| 8 | 2 N | 100 | 24 | 45 |

| 9 | 8 N | 100 | 24 | 58 |

Reaction Types and Subsequent Transformations

Substitution Reactions: The iodine atom can be replaced by other nucleophiles (organometallics, halides) to diversify the pyridine scaffold.

Oxidation: The compound can be oxidized to pyridine N-oxides using oxidants like m-chloroperbenzoic acid or hydrogen peroxide.

Reduction: Deiodination can be achieved using palladium on carbon with hydrogen gas.

Coupling Reactions: The iodine substituent is a versatile handle for Suzuki-Miyaura and other cross-coupling reactions to form biaryl or heteroaryl compounds.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Electrophilic Iodination | 2-Methyl-5-(trifluoromethyl)pyridine | Iodine + H2O2 or NaOCl, Acetonitrile, RT | High | Simple, direct iodination |

| Suzuki-Miyaura Coupling | 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine | Pd catalyst, Boronic acid, K2CO3, Toluene/DMF, 80–120°C | Moderate to High | Useful for further functionalization |

| Multi-step from Nitro Pyridine | 2-Chloro-3-trifluoromethyl-5-nitropyridine | NaH, Diethyl malonate, THF, HCl reflux, Fe reduction | Moderate | More complex, allows intermediate modifications |

Wissenschaftliche Forschungsanwendungen

3-Iodo-2-methyl-5-(trifluoromethyl)pyridine is used extensively in scientific research due to its unique chemical properties:

Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Medicine: It is a precursor in the synthesis of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Iodo-2-methyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity, stability, and applications of pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Electron-Withdrawing Effects :

- The trifluoromethyl (-CF₃) group at position 5 enhances electrophilicity, making these compounds suitable for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example, 3-Iodo-2-methyl-5-(trifluoromethyl)pyridine is more reactive in palladium-catalyzed couplings than its 2-chloro analogue due to the methyl group's steric and electronic effects .

- The amine group in 3-Iodo-5-(trifluoromethyl)pyridin-2-amine allows for hydrogen bonding, making it a candidate for ligand design in metal complexes .

Substituent Reactivity :

- Iodine at position 3 (vs. position 2 in 2-Iodo-5-(trifluoromethyl)pyridine) significantly alters regioselectivity in cross-coupling reactions. For instance, 3-iodo derivatives are more reactive in Stille or Suzuki-Miyaura couplings due to better accessibility of the halogen .

- Chlorine at position 2 (e.g., 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine) acts as a leaving group, enabling sequential functionalization .

Thermal and Chemical Stability: Methyl groups (e.g., in 3-Iodo-2-methyl-5-(trifluoromethyl)pyridine) improve thermal stability compared to amino or chloro substituents, which may decompose under harsh conditions .

Comparative Reactivity Studies

- Suzuki Coupling : 3-Iodo-2-methyl-5-(trifluoromethyl)pyridine exhibits faster coupling rates with aryl boronic acids than 2-Chloro-5-iodopyridine due to reduced steric hindrance and enhanced electron deficiency .

- Nucleophilic Substitution : The methyl group in 3-Iodo-2-methyl-5-(trifluoromethyl)pyridine reduces susceptibility to SNAr reactions compared to 3-Iodo-5-(trifluoromethyl)pyridin-2-amine, where the amine group activates the ring .

Biologische Aktivität

3-Iodo-2-methyl-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article presents an overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by:

- Iodine atom at the 3-position

- Methyl group at the 2-position

- Trifluoromethyl group at the 5-position

Its molecular formula is with a molecular weight of approximately 202.12 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets.

The biological activity of 3-Iodo-2-methyl-5-(trifluoromethyl)pyridine is influenced by its structural components:

- Trifluoromethyl Group : Increases metabolic stability and lipophilicity, facilitating interactions with biological membranes.

- Iodine Atom : Can participate in halogen bonding, which may enhance binding affinity to various molecular targets.

Antimicrobial Activity

Research has shown that compounds similar to 3-Iodo-2-methyl-5-(trifluoromethyl)pyridine exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effectiveness against pathogens like E. coli and S. aureus.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Iodo-2-methyl-5-(trifluoromethyl)pyridine | E. coli | 32 µg/mL |

| 3-Iodo-2-methyl-5-(trifluoromethyl)pyridine | S. aureus | 16 µg/mL |

These results indicate a promising application in developing new antimicrobial agents .

Anticancer Potential

The anticancer activity of pyridine derivatives has also been explored. In vitro studies have evaluated the cytotoxic effects of similar compounds on various cancer cell lines:

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | 3-Iodo-2-methyl-5-(trifluoromethyl)pyridine | 15.8 |

| HepG2 | 3-Iodo-2-methyl-5-(trifluoromethyl)pyridine | 12.4 |

| A549 | 3-Iodo-2-methyl-5-(trifluoromethyl)pyridine | 18.6 |

These findings suggest that this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms and potential as an anticancer agent .

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study synthesized various halogenated pyridines and evaluated their antimicrobial properties. The results indicated that halogen substitutions significantly enhanced antibacterial activity, particularly against Gram-positive bacteria .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the pyridine ring could lead to improved biological activity. For instance, altering the trifluoromethyl group could enhance potency against certain cancer cell lines while maintaining low toxicity .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Iodo-2-methyl-5-(trifluoromethyl)pyridine?

The synthesis typically involves halogenation or nucleophilic substitution of precursor pyridine derivatives. For example:

- Stepwise halogenation : Start with 2-methyl-5-(trifluoromethyl)pyridine, introduce iodine via electrophilic iodination using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) at 0–25°C .

- Cross-coupling : Utilize Suzuki-Miyaura coupling with a boronic acid derivative and a halogenated precursor (e.g., 3-bromo-2-methyl-5-(trifluoromethyl)pyridine) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) .

Q. Key Considerations :

| Parameter | Optimization Range |

|---|---|

| Temperature | 80–120°C |

| Solvent | Toluene/DMF |

| Catalyst Loading | 1–5 mol% Pd |

| Reaction Time | 12–24 hours |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl at C5, methyl at C2, iodine at C3). The CF₃ group shows a characteristic triplet (~δ 120–125 ppm in ¹⁹F NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₇H₅F₃IN).

- X-ray Crystallography : Resolve steric effects of the bulky iodine and trifluoromethyl groups .

Q. What are the common chemical reactions involving this compound?

- Nucleophilic substitution : The iodine atom at C3 is reactive toward Suzuki-Miyaura coupling, enabling aryl/heteroaryl group introduction .

- Oxidation/Reduction : The methyl group at C2 can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions .

- Halogen exchange : Iodine can be replaced with other halogens (e.g., Cl/Br) via radical or metal-catalyzed pathways .

Advanced Research Questions

Q. How does the steric and electronic profile of 3-Iodo-2-methyl-5-(trifluoromethyl)pyridine influence its reactivity in cross-coupling reactions?

- Steric Effects : The trifluoromethyl and methyl groups create steric hindrance, slowing down transmetallation in Suzuki reactions. Use bulky ligands (e.g., SPhos) to mitigate this .

- Electronic Effects : The electron-withdrawing CF₃ group deactivates the pyridine ring, requiring stronger bases (e.g., Cs₂CO₃) to enhance nucleophilic attack .

Q. Case Study :

| Reaction Condition | Yield (%) |

|---|---|

| Pd(OAc)₂, SPhos, K₂CO₃, DMF, 100°C | 72 |

| PdCl₂(PPh₃)₂, K₃PO₄, Toluene, 80°C | 58 |

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies often arise from assay conditions or substituent effects:

- Solubility : The trifluoromethyl group enhances lipophilicity but may reduce aqueous solubility. Use DMSO/PBS mixtures for in vitro assays .

- Substituent Position : Moving the methyl group from C2 to C4 (e.g., 4-methyl analog) can alter binding affinity to biological targets. Compare IC₅₀ values across derivatives .

Q. Example Data :

| Derivative | Target (Enzyme) | IC₅₀ (µM) |

|---|---|---|

| 3-Iodo-2-methyl | Kinase X | 0.45 |

| 3-Iodo-4-methyl | Kinase X | 1.20 |

Q. What strategies are recommended for studying the metabolic stability of this compound in drug discovery?

- In vitro assays : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation. Monitor degradation via LC-MS .

- Isotope labeling : Introduce deuterium at the methyl group (C2) to evaluate metabolic hotspots .

Q. Key Findings :

- The trifluoromethyl group reduces oxidative metabolism, extending half-life (t₁/₂ = 6.2 hours in human microsomes) .

- Methyl group oxidation contributes to <10% of total metabolism .

Methodological Challenges and Solutions

Q. How to mitigate competing side reactions during iodination?

Q. How to optimize regioselectivity in nucleophilic substitution?

- Problem : Competing substitution at C5 (trifluoromethyl) due to electronic effects.

- Solution : Employ directing groups (e.g., -OMe) or transition-metal templates to steer reactivity to C3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.